molecular formula C27H46O3 B1262573 7alpha,24-Dihydroxy-5beta-cholestan-3-one

7alpha,24-Dihydroxy-5beta-cholestan-3-one

Cat. No. B1262573
M. Wt: 418.7 g/mol
InChI Key: FGKQZAUZOBFLBY-YUOMIZQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha,24-dihydroxy-5beta-cholestan-3-one is a 7alpha-hydroxy steroid, a 24-hydroxy steroid and a 3-oxo-5beta-steroid. It has a role as a bile acid metabolite. It derives from a hydride of a 5beta-cholestane.

Scientific Research Applications

1. Biological Synthesis and Metabolism

Synthesis of Biological Precursors : A method for the synthesis of 5β-cholestane-3α,7α,12α,24-tetrol, a precursor for cholic acid biosynthesis, involves dehydration and hydroboration procedures. This synthesis is crucial for understanding the biological pathways of chenodeoxycholic acid and its precursors (Dayal, Batta, Shefer, Tint, Salen & Mosbach, 1978).

Metabolism Studies : The metabolism of compounds structurally related to 7α,24-Dihydroxy-5β-cholestan-3-one, like 7α-hydroxycholesterol and 7α-hydroxy-beta-sitosterol, has been studied in rat liver subcellular fractions, shedding light on the metabolic pathways and efficiency of related steroids (Aringer, 1975).

2. Application in Disease Models

Cerebrotendinous Xanthomatosis (CTX) : In patients with CTX, specific bile alcohols like 5β-cholestane-3α,7α,12α,24α,25-pentol have been identified and characterized. The structure and stereospecific configurations of these compounds are crucial for understanding the disease's pathophysiology and for developing targeted therapies (Shefer, Dayal, Tint, Salen & Mosbach, 1975).

3. Chemical Synthesis and Characterization

Synthesis and Characterization : A method for the chemical synthesis of 5β-cholestane-3α, 7α, 24, 25-tetrol and its metabolism in rabbit liver has been established, providing insights into the chemical properties and biological relevance of this compound. This research is fundamental for understanding the metabolism and function of related bile alcohols and acids (Kuramoto, Cohen, Rothschild, Donor & Mosbach, 1978).

properties

Product Name

7alpha,24-Dihydroxy-5beta-cholestan-3-one

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18+,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1

InChI Key

FGKQZAUZOBFLBY-YUOMIZQASA-N

Isomeric SMILES

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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